molecular formula C10H10N2O B13259890 (4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile

(4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile

Cat. No.: B13259890
M. Wt: 174.20 g/mol
InChI Key: CJCVXXBBYAULKR-VIFPVBQESA-N
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Description

(4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile is a chiral small molecule featuring a benzopyran scaffold, which is a privileged structure in medicinal chemistry. This compound is characterized by a carbonitrile group at the 6-position and a stereospecific (S)-configured amino group at the 4-position of the dihydrobenzopyran ring system. The aminobenzopyran core is a key intermediate in the synthesis of more complex bioactive molecules . Compounds based on this structural framework are frequently investigated as potential therapeutic agents, particularly in the central nervous system (CNS). Research into analogous 3-(4-aminophenyl)-coumarin (a related benzopyran) derivatives has demonstrated significant biological activities, including selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes targeted in the treatment of neurodegenerative conditions like Alzheimer's disease (AD) . The chiral (S)-amino group in this specific stereoisomer is crucial for its interaction with biological targets, potentially leading to high binding affinity and selectivity. The carbonitrile substituent offers a versatile synthetic handle for further chemical modifications, enabling researchers to explore structure-activity relationships (SAR) and develop novel probes or inhibitors. This compound is supplied exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(4S)-4-amino-3,4-dihydro-2H-chromene-6-carbonitrile

InChI

InChI=1S/C10H10N2O/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-2,5,9H,3-4,12H2/t9-/m0/s1

InChI Key

CJCVXXBBYAULKR-VIFPVBQESA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2)C#N

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Multicomponent and Cyclization Approaches

a. Ring Cyclization via Multicomponent Reactions

Research indicates that the benzopyran ring can be synthesized through multicomponent reactions involving substituted resorcinols, malononitrile, and aromatic aldehydes. These reactions typically proceed under mild conditions, employing catalysts such as diethylamine, DBU, or organocatalysts, facilitating the formation of chromene derivatives with high yields and stereoselectivity.

Resorcinol derivative + Malononitrile + Aromatic aldehyde → Cyclization to benzopyran derivative
  • Catalysts: Diethylamine, DBU, potassium phthalimide-N-oxyl (PoPINO), silica gel-based amino-functionalized catalysts.

  • Conditions: Reflux in ethanol, aqueous media, or water; room temperature for some protocols.

b. Green Synthesis Using Organocatalysts

Recent advances include the use of eco-friendly catalysts such as PoPINO and recyclable silica gel-based catalysts, enabling high-yield synthesis with minimal environmental impact. These methods often involve one-pot reactions, reducing steps and waste.

Functionalization of Heterocyclic Intermediates

a. Bromination and Nucleophilic Substitution

Patents describe the bromination of benzopyran derivatives using N-bromosuccinimide (NBS), followed by nucleophilic substitution with amino groups to introduce the amino functionality at the 4-position. This step often involves the formation of intermediates like (4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile via substitution reactions on brominated intermediates.

Benzopyran derivative + NBS → Brominated intermediate
Brominated intermediate + Amine (e.g., ammonia or primary amines) → Amino derivative
  • Solvents: Chloroform, acetonitrile, or ethanol.

Data Tables and Research Outcomes

Method Key Reactants Catalysts/Conditions Yield Remarks
Multicomponent cyclization Resorcinol, malononitrile, aromatic aldehyde Diethylamine, reflux 87–96% Environmentally friendly, high efficiency
Bromination + amino substitution Benzopyran derivative, NBS, ammonia Chloroform, reflux Not specified Stereoselective amino group introduction
Asymmetric synthesis (S)-malic acid derivatives Controlled temperature, acyl chlorides Enantiomeric excess >90% High stereoselectivity

Research Outcomes and Perspectives

Research indicates that the synthesis of (4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile benefits from multicomponent reactions, catalytic cyclizations, and chiral auxiliaries, providing high yields, stereoselectivity, and environmentally benign conditions. Recent innovations focus on green chemistry principles, recyclability of catalysts, and scalable processes, making this compound accessible for pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce nitrile groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Structural Analogs from the Building Blocks Catalogue

lists structurally related compounds, enabling direct comparisons:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
(4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile hydrochloride C₁₀H₁₁ClN₂O 210.66 Cl (as HCl salt), CN, NH₂ 774-79-8
Unnamed brominated analog C₁₀H₁₀BrNO 240.10 Br, CN, NH₂ (position unspecified) -

Key Observations :

  • Halogen Variation : The hydrochloride salt contains chlorine, while the brominated analog substitutes bromine. Halogen type influences physicochemical properties; bromine’s larger atomic radius may increase molecular weight and alter lipophilicity compared to chlorine .
  • Stereochemistry: The (4S) configuration in the target compound is critical for chiral recognition in biological systems, a feature absent in non-chiral analogs.

Comparison with Bioactive Amino-Substituted Heterocycles

  • Core Structure : The auxin is a picolinic acid derivative with a pyridine ring, whereas the target compound features a benzopyran scaffold.
  • Bioactivity : The auxin’s trichloro substitutions and carboxylate group confer potent plant growth-regulating activity , while the nitrile group in the target compound may confer distinct reactivity or binding preferences.

Data Tables for Key Compounds

Table 1: Physicochemical Properties

Property (4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile hydrochloride Brominated Analog
Molecular Formula C₁₀H₁₁ClN₂O C₁₀H₁₀BrNO
Molecular Weight (g/mol) 210.66 240.10
CAS Number 774-79-8 Not provided

Biological Activity

(4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile is a compound belonging to the benzopyran family, which has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile is C10H10N2OC_{10}H_{10}N_2O. The compound features a benzopyran core structure, which is significant in medicinal chemistry due to its diverse biological activities.

Structural Information

PropertyValue
Molecular FormulaC10H10N2O
Molecular Weight178.20 g/mol
SMILESNC1=CC=C2C(=C1)C(=C(O)C2)C#N
InChIInChI=1S/C10H10N2O/c1-7-5-8(11)9(12)10(7)6-3/h5-6,12H,11H2,1H3

Neuropharmacological Effects

Studies have indicated that benzopyran derivatives can interact with neurotransmitter systems. For example, the compound's structural analogs have demonstrated affinity for serotonin receptors (5-HT1A), which are crucial in regulating mood and anxiety . This suggests that (4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile may possess neuropharmacological properties worth exploring further.

Study 1: Serotonergic Activity

In a study examining the serotonergic activity of benzopyran derivatives, it was found that certain compounds exhibited high selectivity for 5-HT1A receptors. The dextrorotatory enantiomer of a related compound showed better binding affinity compared to other receptor subtypes . This indicates a potential therapeutic role for (4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile in treating mood disorders.

Study 2: Antimicrobial Efficacy

While specific data on (4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile is scarce, related compounds have been tested for their antimicrobial properties. For instance, derivatives showed varying degrees of inhibition against Bacillus subtilis and Candida albicans, highlighting the potential for new antibiotic agents derived from this class of compounds .

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